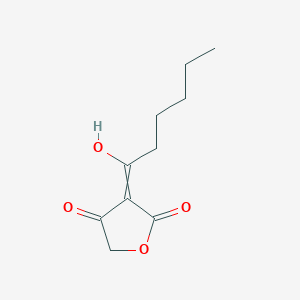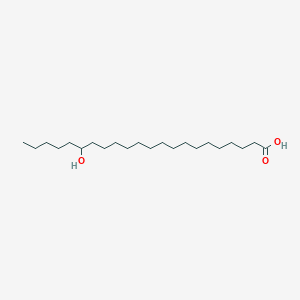
6-(4-Methoxyphenyl)hexan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Methoxyphenyl)hexan-1-OL is an organic compound that belongs to the class of alcohols It features a hexane chain with a methoxyphenyl group attached to the sixth carbon and a hydroxyl group at the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)hexan-1-OL can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with a Grignard reagent derived from 1-bromohexane. The reaction proceeds as follows:
Formation of Grignard Reagent: 1-bromohexane is reacted with magnesium in dry ether to form the Grignard reagent.
Addition to Aldehyde: The Grignard reagent is then added to 4-methoxybenzaldehyde, resulting in the formation of the corresponding alcohol after hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This method is advantageous due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)hexan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like hydrobromic acid (HBr) or other halogenating agents can be used for substitution reactions.
Major Products
Oxidation: Formation of 6-(4-Methoxyphenyl)hexan-1-one.
Reduction: Formation of 6-(4-Methoxyphenyl)hexane.
Substitution: Formation of 6-(4-Halophenyl)hexan-1-OL.
Scientific Research Applications
6-(4-Methoxyphenyl)hexan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)hexan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, potentially affecting their function. The methoxyphenyl group may also interact with hydrophobic regions of proteins or cell membranes, influencing biological activity.
Comparison with Similar Compounds
Similar Compounds
6-(4-Hydroxyphenyl)hexan-1-OL: Similar structure but with a hydroxyl group instead of a methoxy group.
6-(4-Methylphenyl)hexan-1-OL: Similar structure but with a methyl group instead of a methoxy group.
6-(4-Ethoxyphenyl)hexan-1-OL: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
6-(4-Methoxyphenyl)hexan-1-OL is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets.
Properties
CAS No. |
102831-36-7 |
|---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)hexan-1-ol |
InChI |
InChI=1S/C13H20O2/c1-15-13-9-7-12(8-10-13)6-4-2-3-5-11-14/h7-10,14H,2-6,11H2,1H3 |
InChI Key |
YGMHHBMWTJUUIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Oxo-6-azabicyclo[3.2.0]hept-3-ene-6-sulfonyl chloride](/img/structure/B14333450.png)

![N-[(4-Chlorobenzene-1-sulfonyl)methyl]formamide](/img/structure/B14333479.png)
![N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide](/img/structure/B14333487.png)


![[Methyl(phenyl)amino]methanol](/img/structure/B14333498.png)





